molecular formula C16H24 B075411 Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- CAS No. 1448-74-4

Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-

Cat. No. B075411
CAS RN: 1448-74-4
M. Wt: 216.36 g/mol
InChI Key: MDRPLQOFHRSPDP-UHFFFAOYSA-N
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Description

Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as 'Cryptophane' and is a cage-like molecule that can encapsulate guest molecules. Cryptophanes have been extensively studied due to their potential applications in various fields, including drug delivery, imaging, and sensing.

Mechanism Of Action

The mechanism of action of Cryptophanes is based on their ability to encapsulate guest molecules. The cage-like structure of Cryptophanes allows them to selectively bind to specific guest molecules. This binding can occur through various interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions.

Biochemical And Physiological Effects

Cryptophanes have been shown to have minimal biochemical and physiological effects. Studies have shown that Cryptophanes are non-toxic and do not cause any adverse effects in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cryptophanes is their ability to encapsulate guest molecules. This property makes Cryptophanes an excellent tool for studying various biological processes. However, the synthesis of Cryptophanes is a complex process, which can limit their use in some lab experiments.
List of

Future Directions

1. Development of new Cryptophane derivatives with improved properties.
2. Investigation of the potential applications of Cryptophanes in drug delivery.
3. Development of Cryptophane-based sensors for detecting specific molecules in biological samples.
4. Development of Cryptophane-based contrast agents for MRI.
5. Investigation of the potential applications of Cryptophanes in catalysis.
6. Investigation of the potential applications of Cryptophanes in nanotechnology.
7. Development of Cryptophane-based materials for various applications.
8. Investigation of the potential applications of Cryptophanes in environmental remediation.
9. Investigation of the potential applications of Cryptophanes in energy storage.
10. Investigation of the potential applications of Cryptophanes in agriculture.
Conclusion:
In conclusion, Cryptophanes are a unique class of molecules that have gained significant attention in the scientific community due to their potential applications in various fields. The synthesis of Cryptophanes is a complex process, but their ability to encapsulate guest molecules makes them an excellent tool for studying various biological processes. Cryptophanes have minimal biochemical and physiological effects and have potential applications in drug delivery, imaging, and sensing. The future directions for Cryptophanes are vast, and further research is needed to fully explore their potential applications.

Synthesis Methods

The synthesis of Cryptophane is a complex process that involves several steps. The most commonly used method for synthesizing Cryptophane involves the reaction of a bicyclo[2.2.2]oct-7-ene derivative with an aldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a cage-like structure that encapsulates the guest molecule.

Scientific Research Applications

Cryptophanes have been extensively studied for their potential applications in various fields. One of the most promising applications of Cryptophanes is in the field of drug delivery. Cryptophanes can encapsulate drug molecules, which can then be delivered to specific target sites in the body. This targeted drug delivery system can reduce the side effects associated with conventional drug delivery methods.
Cryptophanes also have potential applications in imaging and sensing. Cryptophanes can be used as contrast agents in magnetic resonance imaging (MRI) and as sensors for detecting specific molecules in biological samples.

properties

CAS RN

1448-74-4

Product Name

Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octamethyltricyclo[4.2.0.02,5]octa-3,7-diene

InChI

InChI=1S/C16H24/c1-9-10(2)14(6)13(9,5)15(7)11(3)12(4)16(14,15)8/h1-8H3

InChI Key

MDRPLQOFHRSPDP-UHFFFAOYSA-N

SMILES

CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C

Canonical SMILES

CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C

Other CAS RN

1448-74-4

synonyms

1,2,3,4,5,6,7,8-Octamethyltricyclo[4.2.0.02,5]octa-3,7-diene

Origin of Product

United States

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